2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
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Overview
Description
2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the condensation of 2-methoxybenzaldehyde with thiazolidin-4-one under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The mixture is refluxed for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing into its potential use as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.
4-Methoxyphenylglyoxal: Utilized in the synthesis of furocoumarin derivatives.
Uniqueness
2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its thiazolidinone ring and methoxyphenyl group make it a versatile compound for various applications.
Properties
Molecular Formula |
C12H11NO3S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO3S/c1-16-10-5-3-2-4-8(10)9(14)6-12-13-11(15)7-17-12/h2-6H,7H2,1H3,(H,13,15) |
InChI Key |
YVCJTVFFQYQYEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=C2NC(=O)CS2 |
Origin of Product |
United States |
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